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Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl octanoate (also known as allyl caprylate) is an ester recognized for its potent fruity,
pineapple-like aroma with sweet and waxy nuances.[1][2][3] It is a key ingredient in the flavor
and fragrance industry, utilized to impart tropical and fruity notes to a variety of products,
including beverages, confectionery, baked goods, and personal care items.[3] Accurate and
standardized sensory evaluation of allyl octanoate is crucial for quality control, product
development, and regulatory compliance. These application notes provide detailed protocols
for various sensory evaluation techniques applicable to allyl octanoate, enabling researchers
and professionals to obtain reliable and reproducible sensory data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of allyl octanoate is provided in the
table below. This information is essential for sample preparation and handling during sensory
evaluation.
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Property Value Reference
Allyl caprylate, 2-Propenyl

Synonyms [4]
octanoate

CAS Number 4230-97-1 [1][4]

Molecular Formula C11H2002 [1114]

Molecular Weight 184.28 g/mol [3]
Colorless to pale yellow oily

Appearance o [4]
liquid
Fruity, pineapple, sweet, waxy,

Odor Profile P PP Y [1][2]

fatty

Taste Profile

Fatty, fruity, pineapple, tropical

[2]

at 10 ppm
Boiling Point 87-88 °C at 5.50 mm Hg [4]
N Insoluble in water; soluble in
Solubility [4]

ethanol and fixed oils

Quantitative Sensory Data

Publicly available quantitative sensory data for allyl octanoate is limited. The following table

summarizes the known values and provides a template for presenting data that can be

generated using the protocols described in this document.
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Sensory Parameter

Value/Range

Method

Reference/Notes

Taste Detection
Threshold in Water

10 ppm

Not specified

[2]

Odor Detection
Threshold in Water

Data not available

ASTM E679-19

To be determined

Odor Detection
Threshold in Air

Data not available

ASTM E544-18

To be determined

Aroma Intensity
(Fruity)

Example: 6.5 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a
specified

concentration

Aroma Intensity

(Pineapple)

Example: 7.2 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a
specified

concentration

Aroma Intensity
(Sweet)

Example: 5.8 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a
specified

concentration

Aroma Intensity
(Waxy)

Example: 3.1 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a
specified

concentration

Consumer

Acceptance (Overall

Example: 7.8 (on a 9-

Consumer Preference

To be determined for a

specific product

o point hedonic scale) Test o
Liking) application
Baked Goods: up to
FEMA GRAS Usage 4.0 ppm; Non-
FEMA [2]

Levels

alcoholic beverages:

up to 1.7 ppm

Experimental Protocols

Detailed methodologies for key sensory evaluation techniques are provided below. These

protocols are designed to be adapted for the specific research questions related to allyl

octanoate.
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Protocol 1: Determination of Odor Detection Threshold
(ASTM E679-19, Ascending Forced-Choice Method)

Objective: To determine the lowest concentration of allyl octanoate that is detectible by a
sensory panel.

Materials:

Allyl octanoate (high purity)

Odor-free water or air for dilution

Glass sniffing bottles with Teflon-lined caps

Graduated pipettes and volumetric flasks

Sensory panel of at least 15 screened and trained assessors

Sensory evaluation software or data sheets
Procedure:

o Stock Solution Preparation: Prepare a stock solution of allyl octanoate in a suitable solvent
(e.g., ethanol) if working with aqueous solutions. For air thresholds, a dynamic olfactometer
is required.

 Dilution Series: Prepare a series of dilutions of the stock solution in odor-free water, typically
in base-10 or base-3 steps. The range of concentrations should bracket the expected
threshold.

o Sample Presentation (Triangle Test): For each concentration level, present three samples to
each panelist: two blanks (odor-free water) and one containing the allyl octanoate dilution.
The order of presentation should be randomized for each panelist.

o Evaluation: Panelists are instructed to sniff each sample from left to right and identify the
"odd" or different sample.
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» Data Analysis: The number of correct identifications at each concentration is recorded. The
group threshold is calculated as the geometric mean of the individual thresholds. The
individual threshold is the concentration at which the panelist's response is statistically
greater than chance (typically p < 0.05).

Protocol 2: Descriptive Analysis for Flavor/Aroma
Profiling

Objective: To identify and quantify the key sensory attributes of allyl octanoate.
Materials:
o Allyl octanoate at a predetermined concentration in a neutral base (e.g., water, oil, or air).

» Reference standards for aroma attributes (e.g., fresh pineapple, canned pineapple syrup,
beeswax for waxy notes).

o Atrained descriptive analysis panel (8-12 panelists).

e Sensory booths with controlled lighting and ventilation.

» Data collection software with unstructured or structured line scales (e.g., 15-cm).
Procedure:

o Lexicon Development: In initial sessions, panelists are presented with the allyl octanoate
sample and work together to generate a list of descriptive terms for its aroma and flavor. The
panel leader facilitates this process to ensure the terms are precise and non-hedonic.

+ Reference Standardization: The panel agrees upon and is trained on reference standards for
each attribute to anchor the intensity ratings.

¢ Intensity Rating: In subsequent sessions, panelists individually evaluate the allyl octanoate
sample and rate the intensity of each attribute on a line scale. Samples should be presented
in a randomized order with appropriate palate cleansers (e.g., unsalted crackers and water).
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» Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance
(ANOVA) and multivariate analysis (e.g., Principal Component Analysis) can be used to
analyze the data and create a sensory profile, often visualized as a spider plot.

Protocol 3: Consumer Preference Testing (Paired
Comparison or Hedonic Scaling)

Obijective: To determine consumer liking and preference for products containing allyl
octanoate.

Materials:

Two or more product prototypes (e.g., beverages, candies) with and without, or with varying
levels of, allyl octanoate.

A consumer panel representing the target demographic (typically >50 participants).

A suitable testing environment (e.g., sensory lab, central location test facility).

Ballots or software for data collection (e.g., 9-point hedonic scale).
Procedure:

o Sample Preparation: Prepare product samples under controlled conditions to ensure
consistency. Samples should be coded with random three-digit numbers.

o Test Design:

o Paired Comparison: Present two samples simultaneously and ask consumers to indicate
which one they prefer.

o Hedonic Scaling: Present samples one at a time and ask consumers to rate their overall
liking, as well as liking of specific attributes (e.g., aroma, flavor, aftertaste) on a 9-point
hedonic scale (1 = dislike extremely, 9 = like extremely).

o Evaluation: The order of sample presentation should be randomized and balanced across
participants.
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o Data Analysis: For paired comparison, a chi-square test can determine if a statistically
significant preference exists. For hedonic scaling, analysis of variance (ANOVA) can be used
to identify significant differences in liking scores between samples.

Signaling Pathways and Experimental Workflows
Olfactory Transduction Pathway for Esters

The perception of allyl octanoate's fruity and pineapple aroma begins with the interaction of
the odorant molecule with olfactory receptors in the nasal cavity. The following diagram
illustrates the general signal transduction cascade that follows.

Olfactory Receptor Neuron
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Click to download full resolution via product page

Caption: General olfactory signal transduction pathway.

Experimental Workflow for Sensory Evaluation

The following diagram outlines a typical workflow for conducting a comprehensive sensory
evaluation of a flavor and fragrance ingredient like allyl octanoate.
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Phase 1: Planning & Preparation
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Caption: A typical sensory evaluation workflow.
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Logical Relationship of Sensory Tests

Different sensory tests answer different types of questions. The choice of test depends on the
research objective.

Difference Detection

Analytical Tests

)

f different, then...

Attribute Characterization

Liking/Acceptability \Preference Assessment

Attributes driving liking

\ Aﬁ;étive (Consumer) Te#ts

How much is it liked? Which is preferred?
(e.g., Hedonic Scaling) (e.g., Paired Comparison)

Click to download full resolution via product page

Caption: Logical relationships between sensory tests.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. scent.vn [scent.vn]

2. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]

3. Allyl Octanoate — Premium Aroma Chemical For Fruity Flavors & Fragrance Applications
[chemicalbull.com]

4. Allyl octanoate | C11H2002 | CID 20219 - PubChem [pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for the Sensory
Evaluation of Allyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584829#sensory-evaluation-techniques-for-allyl-
octanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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